molecular formula C8H10FN3O3S B192949 alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine CAS No. 145986-26-1

alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine

Cat. No.: B192949
CAS No.: 145986-26-1
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-epi Emtricitabine is an epimer of Emtricitabine.

Mechanism of Action

Target of Action

Oxathiolan 5FC-alpha, also known as alpha-L-FTC, primarily targets fungal cells. Its main targets are the enzymes involved in nucleic acid synthesis, specifically cytosine permease and cytosine deaminase . These enzymes are crucial for the uptake and conversion of the compound into its active form within the fungal cell.

Mode of Action

Once inside the fungal cell, Oxathiolan 5FC-alpha is converted by cytosine deaminase into 5-fluorouracil (5-FU) . This active metabolite then interferes with both DNA and RNA synthesis. 5-FU is further metabolized into 5-fluorouridine triphosphate (5-FUTP) and 5-fluorodeoxyuridine monophosphate (5-FdUMP). 5-FUTP is incorporated into RNA, disrupting RNA processing and function, while 5-FdUMP inhibits thymidylate synthase, leading to impaired DNA synthesis .

Biochemical Pathways

The primary biochemical pathways affected by Oxathiolan 5FC-alpha are those involved in nucleic acid metabolism. The inhibition of thymidylate synthase by 5-FdUMP leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair . This disruption causes a cascade of effects, including DNA damage, cell cycle arrest, and ultimately cell death.

Pharmacokinetics

Oxathiolan 5FC-alpha is well absorbed after oral administration and exhibits good bioavailability . It is widely distributed throughout the body, including the central nervous system, due to its ability to cross the blood-brain barrier. The compound is primarily excreted unchanged in the urine, with renal clearance being a significant route of elimination . In patients with renal impairment, dose adjustments are necessary to avoid toxicity.

Result of Action

The molecular and cellular effects of Oxathiolan 5FC-alpha include the inhibition of fungal cell growth and replication. By disrupting DNA and RNA synthesis, the compound effectively halts the proliferation of susceptible fungal species, leading to cell death . This makes it a potent antifungal agent, particularly against Cryptococcus and Candida species .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of Oxathiolan 5FC-alpha. For instance, acidic environments may enhance the uptake of the compound by fungal cells, while extreme temperatures could affect its stability . Additionally, the presence of other antifungal agents can have synergistic or antagonistic effects on its activity, necessitating careful consideration in combination therapies .

: SAGE Journals : Oxford Academic : UpToDate

Properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163233
Record name alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145986-26-1
Record name alpha-L-FTC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (−)-FTC [32(2R, β/α)](60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1x]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of (−)-FTC [32 (2R, β/α)] (60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1×]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Reactant of Route 2
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Reactant of Route 3
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Reactant of Route 4
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Reactant of Route 5
Reactant of Route 5
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Reactant of Route 6
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.